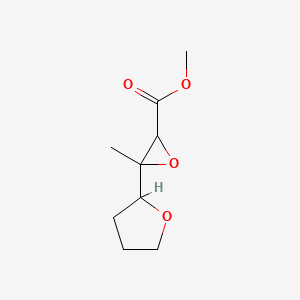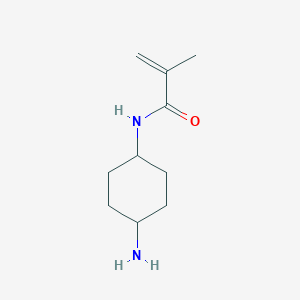
N-(4-Aminocyclohexyl)-2-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminocyclohexyl)-2-methylprop-2-enamide is an organic compound that features a cyclohexyl ring with an amino group at the 4-position and a 2-methylprop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-2-methylprop-2-enamide typically involves the following steps:
Starting Material: The synthesis begins with 4-aminocyclohexanone.
Wittig Reaction: The 4-aminocyclohexanone undergoes a Wittig reaction to introduce the 2-methylprop-2-enamide group.
Catalytic Hydrogenation: The intermediate product is then subjected to catalytic hydrogenation to yield the final compound
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves:
Bulk Synthesis: Using large-scale reactors for the Wittig reaction and catalytic hydrogenation.
Purification: Employing crystallization and distillation techniques to achieve high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminocyclohexyl)-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted amides .
Scientific Research Applications
N-(4-Aminocyclohexyl)-2-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism of action of N-(4-Aminocyclohexyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in neurotransmission.
Pathways: The compound modulates signaling pathways related to dopamine and serotonin, which are crucial for neurological functions
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminocyclohexyl)-ethyl acetate: Shares a similar cyclohexyl structure but differs in the functional group attached.
Thiophene Derivatives: Contains a different heterocyclic ring but exhibits similar biological activities
Uniqueness
N-(4-Aminocyclohexyl)-2-methylprop-2-enamide is unique due to its specific combination of a cyclohexyl ring with an amino group and a 2-methylprop-2-enamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h8-9H,1,3-6,11H2,2H3,(H,12,13) |
InChI Key |
BXHJIVDULNBSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


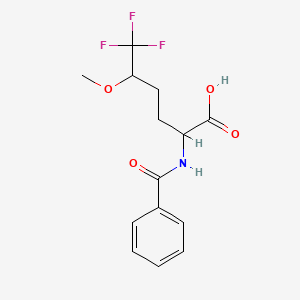

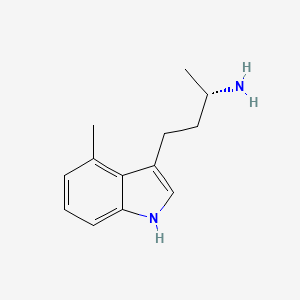
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
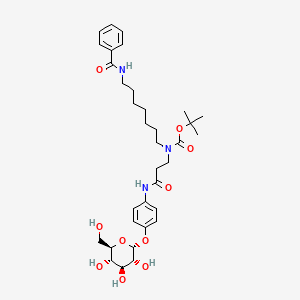
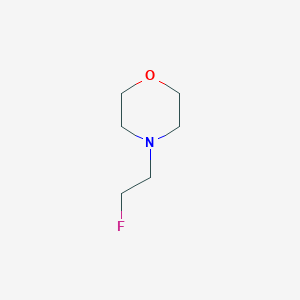
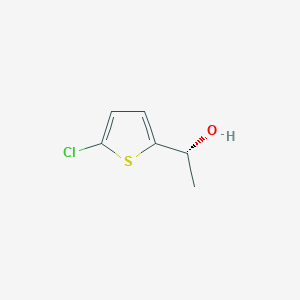
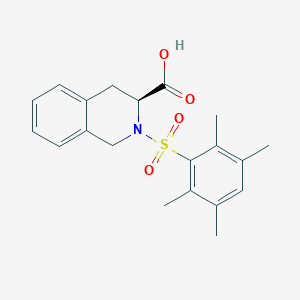

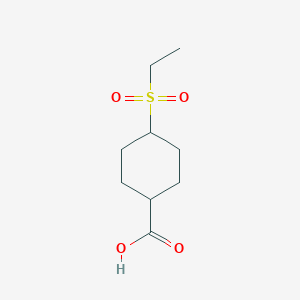
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
